(S)-HexylHIBO (S)-HexylHIBO Group I mGlu receptor antagonist (Kb values are 30 and 61 μM at mGlu1a and mGlu5a receptors respectively). 
Brand Name: Vulcanchem
CAS No.: 334887-48-8
VCID: VC0004401
InChI: InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1
SMILES: CCCCCCC1=C(ONC1=O)CC(C(=O)O)N
Molecular Formula: C12H20N2O4
Molecular Weight: 256.3 g/mol

(S)-HexylHIBO

CAS No.: 334887-48-8

Inhibitors

VCID: VC0004401

Molecular Formula: C12H20N2O4

Molecular Weight: 256.3 g/mol

(S)-HexylHIBO - 334887-48-8

CAS No. 334887-48-8
Product Name (S)-HexylHIBO
Molecular Formula C12H20N2O4
Molecular Weight 256.3 g/mol
IUPAC Name (2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid
Standard InChI InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1
Standard InChIKey OKJBLHIYOWSQDJ-VIFPVBQESA-N
Isomeric SMILES CCCCCCC1=C(ONC1=O)C[C@@H](C(=O)O)N
SMILES CCCCCCC1=C(ONC1=O)CC(C(=O)O)N
Canonical SMILES CCCCCCC1=C(ONC1=O)CC(C(=O)O)N
Description Group I mGlu receptor antagonist (Kb values are 30 and 61 μM at mGlu1a and mGlu5a receptors respectively). 
Synonyms Alternative Name: (S)-Hexylhomoibotenic acid
PubChem Compound 6604908
Last Modified Nov 11 2021
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